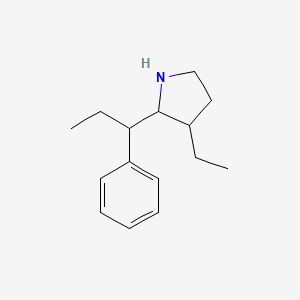
3-Ethyl-2-(1-phenylpropyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-2-(1-phenylpropyl)pyrrolidine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles Pyrrolidines are known for their versatility in medicinal chemistry due to their ability to interact with various biological targets
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(1-phenylpropyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-1-propanone with ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired pyrrolidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation reactions, while automated systems ensure precise control over reaction parameters.
化学反应分析
Types of Reactions
3-Ethyl-2-(1-phenylpropyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst to yield saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated pyrrolidine derivatives.
Substitution: Formation of N-substituted pyrrolidines.
科学研究应用
3-Ethyl-2-(1-phenylpropyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of 3-Ethyl-2-(1-phenylpropyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyrrolidine: The parent compound with a simple five-membered ring structure.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
2-Phenylpyrrolidine: A compound with a phenyl group attached to the second carbon of the pyrrolidine ring.
Uniqueness
3-Ethyl-2-(1-phenylpropyl)pyrrolidine is unique due to the presence of both an ethyl group and a phenylpropyl group, which confer distinct chemical and biological properties. These substituents enhance the compound’s ability to interact with diverse biological targets and improve its solubility and stability compared to simpler pyrrolidine derivatives.
属性
分子式 |
C15H23N |
|---|---|
分子量 |
217.35 g/mol |
IUPAC 名称 |
3-ethyl-2-(1-phenylpropyl)pyrrolidine |
InChI |
InChI=1S/C15H23N/c1-3-12-10-11-16-15(12)14(4-2)13-8-6-5-7-9-13/h5-9,12,14-16H,3-4,10-11H2,1-2H3 |
InChI 键 |
TXYWEWYKMXZZNL-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCNC1C(CC)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


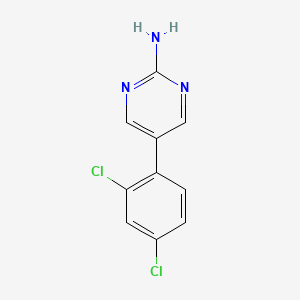
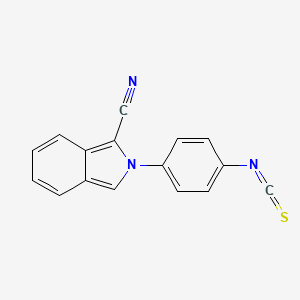
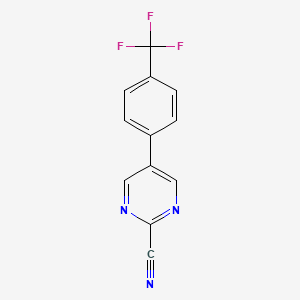

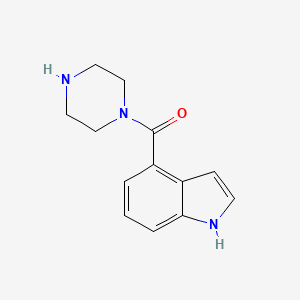
![[3-Bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane,ruthenium(2+),2,2,2-trifluoroacetate](/img/structure/B13103148.png)
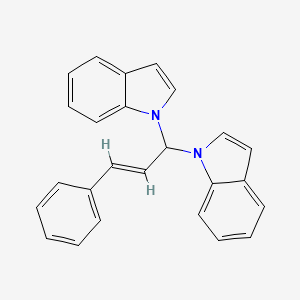
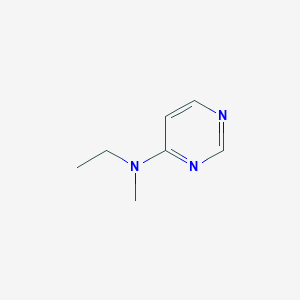
![(2S)-3-[[3,5-dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B13103159.png)
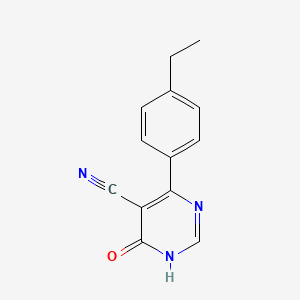
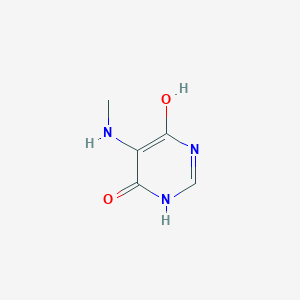

![(S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B13103192.png)
![benzyl N-[2-oxo-2-(N-propylanilino)ethyl]carbamate](/img/structure/B13103198.png)
